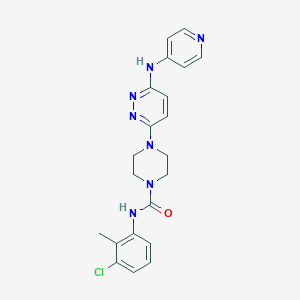

N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Descripción

N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core. Key structural elements include:

- Piperazine-carboxamide linkage: Enhances solubility and enables hydrogen bonding via the carboxamide moiety.

- Pyridazin-3-yl group: A nitrogen-rich heterocycle contributing to π-π stacking and hydrogen bonding.

- Pyridin-4-ylamino substituent: Introduces additional hydrogen-bonding capacity and electronic effects.

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN7O/c1-15-17(22)3-2-4-18(15)25-21(30)29-13-11-28(12-14-29)20-6-5-19(26-27-20)24-16-7-9-23-10-8-16/h2-10H,11-14H2,1H3,(H,25,30)(H,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWJYSJQZDMIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, also known by its CAS number 1021262-29-2, is a compound of interest due to its potential biological activities. This article delves into its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is characterized by a complex arrangement of heterocycles and functional groups, which contribute to its biological activity. Below are some key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN7O |

| Molecular Weight | 423.9 g/mol |

| CAS Number | 1021262-29-2 |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on pyridazine derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis (Mtb). The compound's structural analogs have demonstrated IC50 values in the low micromolar range against Mtb, suggesting potential as an anti-tubercular agent .

The biological activity of N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide may involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cell Wall Synthesis : By targeting the synthesis pathways, these compounds can compromise the integrity of bacterial cell walls.

Cytotoxicity and Selectivity

Toxicity assessments in human cell lines (e.g., HEK-293) are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that derivatives related to this compound exhibit low cytotoxicity, making them promising candidates for further development .

Study on Anti-Tubercular Activity

A notable study focused on a series of substituted piperazine derivatives, including those structurally related to N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide. Compounds were tested against Mycobacterium tuberculosis H37Ra, revealing several candidates with significant activity:

| Compound ID | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 2.18 | 40.32 |

| 6h | 1.90 | 4.00 |

These results indicate a promising therapeutic index for further exploration in drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the piperazine and pyridazine moieties significantly affect the biological activity. For example, the introduction of halogen substituents and varying alkyl chains has been linked to enhanced potency against specific bacterial strains.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following table summarizes structurally related piperazine-carboxamide derivatives, highlighting substituent variations and inferred properties:

Key Findings from Comparative Analysis

Lipophilicity and Bioavailability: The target compound lacks trifluoromethyl groups, resulting in lower logP compared to , and 9 analogs. This may improve aqueous solubility but reduce membrane permeability .

Heterocyclic Diversity :

- Pyridazine-pyridine dual systems (target) vs. pyridine-benzoxazin (): The latter’s fused benzoxazin may confer metabolic stability via reduced oxidative metabolism .

Biological Activity :

- ML267 () inhibits bacterial phosphopantetheinyl transferase (PPTase), suggesting that the target compound’s pyridazine core could similarly target bacterial enzymes .

- ’s compound, with dual trifluoromethyl groups, may exhibit stronger kinase inhibition due to increased hydrophobic interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling pyridazin-3-yl piperazine with 3-chloro-2-methylphenyl isocyanate, analogous to methods in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.